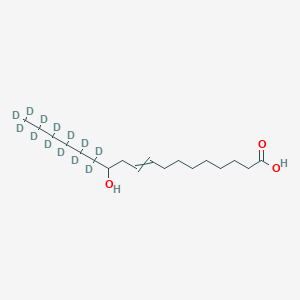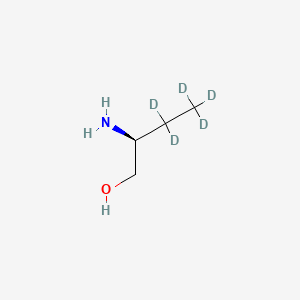
ミルタザピン N-オキシド
説明
Mirtazapine N-oxide is a metabolite of mirtazapine, a tetracyclic antidepressant used primarily for the treatment of major depressive disorder. Mirtazapine itself is known for its unique mechanism of action, which involves antagonism of central presynaptic alpha-2 adrenergic receptors, leading to increased release of norepinephrine and serotonin. Mirtazapine N-oxide is formed through the metabolic oxidation of mirtazapine and retains some of the pharmacological properties of its parent compound .
科学的研究の応用
Mirtazapine N-oxide has several applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry for the quantification and identification of mirtazapine and its metabolites.
Biology: Studies on mirtazapine N-oxide help in understanding the metabolic pathways and the pharmacokinetics of mirtazapine.
Medicine: Research on mirtazapine N-oxide contributes to the development of new antidepressant therapies and the improvement of existing ones.
Industry: It is used in the pharmaceutical industry for the development of formulations and the study of drug stability and metabolism
作用機序
ミルタザピン N-オキシドは、ミルタザピンと同じ分子標的に作用することで効果を発揮します。それは、シナプスの前シナプスα2アドレナリン受容体の拮抗剤として作用し、前シナプスの神経への負のフィードバックを阻害し、ノルエピネフリンの放出増加を引き起こします。 さらに、後シナプスのセロトニン5-HT2および5-HT3受容体を遮断し、セロトニン再取り込み阻害薬に一般的に見られる吐き気や不安などの副作用を軽減するのに役立ちます .
類似の化合物:
- クロミプラミン N-オキシド
- ドキセピン N-オキシド
- シタロプラム N-オキシド
- クロザピン N-オキシド
- オランザピン N-オキシド
比較: ミルタザピン N-オキシドは、ノルエピネフリンとセロトニンの両方の受容体に対する二重作用が特徴で、これは主に単一の神経伝達物質系に作用する可能性のある他の N-オキシド代謝産物とは異なります。 この二重作用は、重度のうつ病の治療におけるその有効性と副作用の少なさの要因となっています .
生化学分析
Cellular Effects
Mirtazapine, the parent compound, has been reported to have effects on various types of cells and cellular processes
Molecular Mechanism
It’s known that Mirtazapine, the parent compound, exerts its effects at the molecular level through various mechanisms
Dosage Effects in Animal Models
A study has shown that intranasal administration of Mirtazapine (the parent compound) in lipid nanocapsules could deliver a higher amount of the drug to the brain with less drug levels in blood when compared to the Mirtazapine solution after intravenous and intranasal administration .
Metabolic Pathways
Mirtazapine N-Oxide is a metabolite of Mirtazapine, which is metabolized mainly by the CYP450 enzyme
準備方法
合成経路と反応条件: ミルタザピン N-オキシドの合成は、通常、ミルタザピンの酸化を伴います。これは、制御された条件下で過酸化水素または過酸などのさまざまな酸化剤を使用して達成できます。 反応は通常、ジクロロメタンまたはアセトニトリルなどの有機溶媒中で行われ、温度は室温からわずかに上昇した温度に維持され、反応が効率的に進行するようにします .
工業生産方法: ミルタザピン N-オキシドの工業生産は、同様の原理に基づいていますが、より大規模に行われます。このプロセスでは、ミルタザピンが工業グレードの酸化剤を使用して酸化される大型反応器を使用します。 反応条件は、収率と純度を最大化するために最適化され、生成物は結晶化またはクロマトグラフィーなどの技術を使用して精製されます .
化学反応の分析
反応の種類: ミルタザピン N-オキシドは、主に還元反応と置換反応を起こします。
一般的な試薬と条件:
還元: ミルタザピン N-オキシドは、無水溶媒中で水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤を使用して、ミルタザピンに戻すことができます。
主な生成物:
還元: 主な生成物はミルタザピンです。
4. 科学研究への応用
ミルタザピン N-オキシドは、科学研究でいくつかの用途があります。
化学: ミルタザピンとその代謝物の定量および同定のための分析化学における参照標準として使用されます。
生物学: ミルタザピン N-オキシドに関する研究は、ミルタザピンの代謝経路と薬物動態を理解するのに役立ちます。
医学: ミルタザピン N-オキシドに関する研究は、新しい抗うつ剤療法の開発と既存の抗うつ剤療法の改善に貢献しています。
類似化合物との比較
- Clomipramine N-oxide
- Doxepin N-oxide
- Citalopram N-oxide
- Clozapine N-oxide
- Olanzapine N-oxide
Comparison: Mirtazapine N-oxide is unique in its dual action on both norepinephrine and serotonin receptors, which distinguishes it from other N-oxide metabolites that may primarily act on a single neurotransmitter system. This dual action contributes to its efficacy in treating major depressive disorder with fewer side effects .
特性
IUPAC Name |
5-methyl-5-oxido-2,19-diaza-5-azoniatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),8,10,12,16,18-hexaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c1-20(21)10-9-19-16(12-20)15-7-3-2-5-13(15)11-14-6-4-8-18-17(14)19/h2-8,16H,9-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAFCUVMEBFTFQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCN2C(C1)C3=CC=CC=C3CC4=C2N=CC=C4)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60676048 | |
| Record name | 2-Methyl-2-oxo-1,2,3,4,10,14b-hexahydro-2lambda~5~-pyrazino[2,1-a]pyrido[2,3-c][2]benzazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60676048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155172-12-6 | |
| Record name | Mirtazapine N-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155172126 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methyl-2-oxo-1,2,3,4,10,14b-hexahydro-2lambda~5~-pyrazino[2,1-a]pyrido[2,3-c][2]benzazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60676048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,4,10,14b-Hexahydro-2-methyl-pyrazino[2,1-a]pyrido[2,3-c][2]benzazepine 2-Oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MIRTAZAPINE N-OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V9B48BTE8H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: How is Mirtazapine N-oxide formed in the body?
A1: Mirtazapine N-oxide is a metabolite of Mirtazapine, generated through biotransformation. Research using the fungus Cunninghamella elegans as a model for mammalian metabolism revealed that this fungus metabolizes Mirtazapine into seven distinct metabolites, including Mirtazapine N-oxide. [] This suggests that similar metabolic pathways involving oxidation may be responsible for the formation of Mirtazapine N-oxide in mammals, including humans.
Q2: What analytical methods are available for detecting and quantifying Mirtazapine N-oxide in biological samples?
A2: Several analytical methods have been developed for the detection and quantification of Mirtazapine N-oxide in biological samples:
- Enantioselective HPLC with Fluorescence Detection: This method allows for the simultaneous quantification of Mirtazapine, Desmethylmirtazapine, 8-Hydroxymirtazapine, and Mirtazapine N-oxide in plasma and urine samples. [] This technique utilizes liquid-solid extraction for sample preparation and achieves high sensitivity and accuracy.
- Chiral Capillary Zone Electrophoresis with Acetonitrile-Field-Amplified Sample Stacking: This method enables the simultaneous enantioselective separation of Mirtazapine, N-Desmethylmirtazapine, 8-Hydroxymirtazapine, and Mirtazapine N-oxide. [] This technique provides rapid analysis with high sensitivity and has been validated for pharmacokinetic studies.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















